6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid
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Overview
Description
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a carboxylic acid functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, often enhancing binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity. Molecular targets and pathways involved may include enzymes such as cytochrome P450s and receptors like G-protein coupled receptors.
Comparison with Similar Compounds
6-Fluorobicyclo[4.1.1]octane-1-carboxylic acid can be compared with other fluorinated bicyclic compounds, such as:
6-Chlorobicyclo[4.1.1]octane-1-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
6-Bromobicyclo[4.1.1]octane-1-carboxylic acid: Contains a bromine atom, which can affect the compound’s physical properties and reactivity.
6-Methylbicyclo[4.1.1]octane-1-carboxylic acid: Features a methyl group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-fluorobicyclo[4.1.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-9-4-2-1-3-8(5-9,6-9)7(11)12/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSWXMLYXLZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(C1)(C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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